![molecular formula C17H14Cl2O3S B2678023 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 301193-78-2](/img/structure/B2678023.png)
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid
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Description
“2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 301193-78-2 . It has a molecular weight of 369.262 .
Molecular Structure Analysis
The molecular formula of this compound is C17H14Cl2O3S . The InChI code is 1S/C18H17ClO4S/c1-2-23-14-7-3-12 (4-8-14)16 (20)11-17 (18 (21)22)24-15-9-5-13 (19)6-10-15/h3-10,17H,2,11H2,1H3, (H,21,22) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 560.9±50.0 °C at 760 mmHg . The melting point information is not available . The flash point is 293.0±30.1 °C .Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative synthesis techniques and explored the chemical properties of compounds related to 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid. For instance, Watanabe et al. (2010) detailed the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the compound's stability and potential in chemiluminescence applications Watanabe et al., 2010. Additionally, studies on the complete genome sequence of Novosphingobium resinovorum SA1, capable of degrading sulfanilic acid and its derivatives, offer insights into biodegradation pathways Hegedűs et al., 2017.
Antiviral Activity
Research into antiviral properties of related compounds has been significant. Chen et al. (2010) synthesized new derivatives displaying anti-tobacco mosaic virus activity, suggesting potential pharmaceutical applications Chen et al., 2010.
Molecular Docking and Biological Activities
Vibrational, structural, and electronic studies, such as those by Vanasundari et al. (2018), have utilized molecular docking to understand the interactions of similar compounds with biological targets, indicating potential for drug development Vanasundari et al., 2018.
Environmental Degradation
Research by Niu et al. (2013) on the electrochemical degradation of 2,4-dichlorophenol over Ti/SnO2-Sb anode demonstrates the environmental relevance of related compounds, offering pathways for the removal of toxic substances from water Niu et al., 2013.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3S/c18-13-5-1-11(2-6-13)10-23-16(17(21)22)9-15(20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWIGYLPUIXBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid |
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